molecular formula C22H19N3O3 B11632918 N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide

Cat. No.: B11632918
M. Wt: 373.4 g/mol
InChI Key: UUTUTWUEUPULPQ-UHFFFAOYSA-N
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Description

    N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide: is a synthetic organic compound.

  • Its chemical formula is C₁₈H₁₆N₂O₃ .
  • The compound features an oxazolo[4,5-b]pyridine ring fused to a phenyl group, with a propoxybenzamide substituent.
  • It exhibits interesting biological properties, making it a subject of scientific investigation.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The final product is N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide.

  • Scientific Research Applications

      Chemistry: Investigated as a potential building block for novel heterocyclic compounds.

      Biology: Studied for its interactions with biological macromolecules.

      Medicine: Explored for potential therapeutic applications.

      Industry: May find use in materials science or drug development.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets.
    • Further research is needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

    Remember that this compound’s potential applications and mechanisms are still being explored, and ongoing research may reveal even more exciting aspects

    Properties

    Molecular Formula

    C22H19N3O3

    Molecular Weight

    373.4 g/mol

    IUPAC Name

    N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide

    InChI

    InChI=1S/C22H19N3O3/c1-2-12-27-18-9-4-6-15(14-18)21(26)24-17-8-3-7-16(13-17)22-25-20-19(28-22)10-5-11-23-20/h3-11,13-14H,2,12H2,1H3,(H,24,26)

    InChI Key

    UUTUTWUEUPULPQ-UHFFFAOYSA-N

    Canonical SMILES

    CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4

    Origin of Product

    United States

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